N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a similar compound .Molecular Structure Analysis
The compound contains a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains furan and thiophene rings, which are five-membered rings with oxygen and sulfur atoms, respectively .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as electrophilic substitution reactions like nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Synthesis and Reactivity
Research has shown interest in the synthesis and reactivity of compounds related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide, focusing on their potential for further functionalization and application in organic synthesis. For example, Aleksandrov et al. (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similar studies have expanded on the synthesis and electrophilic substitution reactions of related compounds, exploring the versatility of these heterocyclic frameworks in organic chemistry (Aleksandrov et al., 2021).
Biological Activity
Further research has investigated the biological activities of compounds within the same chemical family, focusing on their potential as antimicrobial and anticancer agents. Patel and Shaikh (2010) studied new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, evaluating their antimicrobial efficacy against various bacterial and fungal species (Patel & Shaikh, 2010). Additionally, Zaki et al. (2018) explored the synthesis and anticancer activities of pyridines and thioamides derived from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, demonstrating significant cytotoxicity against cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Advanced Materials
Compounds related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide have also found applications in the development of advanced materials. For instance, Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, uncovering their potential use as sensitizers in photo-oxidative processes (Amati et al., 2010).
Safety and Hazards
The safety and hazards of this specific compound are not known. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
Mechanism of Action
Target of Action
Compounds containing furan, thiophene, and benzothiazole structures have been associated with a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Furan, thiophene, and benzothiazole derivatives have been associated with a variety of biological effects, suggesting that they may influence multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, photolysis studies have shown that furan and thiophene derivatives can undergo reactions when exposed to light .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-18(12-3-4-15-17(8-12)24-11-20-15)19-9-14(13-5-7-23-10-13)16-2-1-6-22-16/h1-8,10-11,14H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAKFUFUDMQXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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